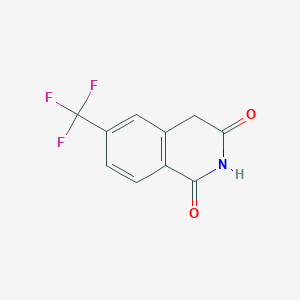

6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolines are an important class of heterocyclic compounds. They are nitrogen-containing compounds that are considered as important components of many biologically active products . They demonstrate a wide range of biological activities and are used as components of anti-cancer, anti-malarial and some other drugs .

Synthesis Analysis

Isoquinoline derivatives can be synthesized via various methods. For instance, heterocyclic derivatives were synthesized via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides . Another method involves the decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions .Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives can be quite diverse. For example, a green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

A significant application of 6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is in the development of novel synthesis methods. Tang et al. (2015) introduced a visible-light-induced carboperfluoroalkylation process using perfluoroalkyl iodides and bromides, leading to the creation of perfluorinated isoquinoline-1,3(2H,4H)-diones. This method facilitates the incorporation of a wide range of perfluorinated groups, showcasing the versatility of the compound in synthetic chemistry (Shi Tang et al., 2015).

Niu and Xia (2022) reviewed diverse synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, emphasizing their growing interest among synthetic chemists. This review highlights the compound's importance in the development of simple, mild, and efficient synthetic methods (Yan-Ning Niu & Xiao-Feng Xia, 2022).

Potential in Drug Discovery

The compound also plays a role in drug discovery. Tsou et al. (2009) discovered that derivatives of isoquinoline-1,3(2H,4H)-dione are potent and selective inhibitors of cyclin-dependent kinase 4, a novel class of potential antitumor agents. This discovery points to the compound's medicinal relevance and potential therapeutic applications (H. Tsou et al., 2009).

Kang et al. (2014) synthesized derivatives of isoquinoline-1,3(2H,4H)-dione and evaluated their antitumor activity. The results suggest that these compounds could potentially inhibit tumor growth, indicating their significance in cancer research (Bo-Rui Kang et al., 2014).

Applications in Material Science

In the field of material science, Yun and Lee (2017) utilized benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent emitters. This indicates its potential use in the development of high-efficiency fluorescent materials (J. Yun & Jun Yeob Lee, 2017).

Chemical Characterization and Sensor Development

Staneva et al. (2020) studied a new 1,8-naphthalimide derivative, including the synthesis of 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3). The investigation of its photophysical characteristics and the influence of pH and metal ions on its fluorescent intensity suggests potential applications in sensor technology and materials science (D. Staneva et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-(trifluoromethyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(15)14-9(7)16/h1-3H,4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQOWNUFXYQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)

![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)

![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)